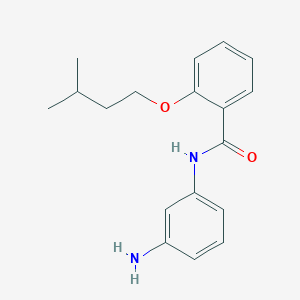

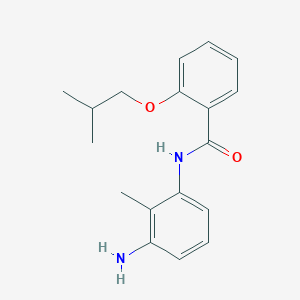

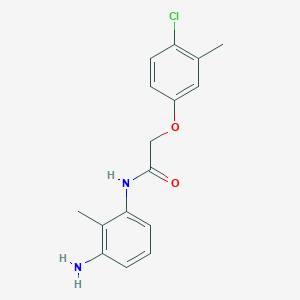

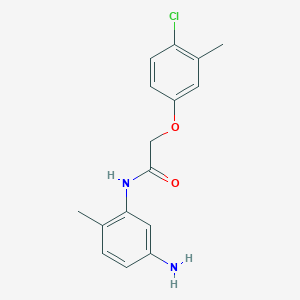

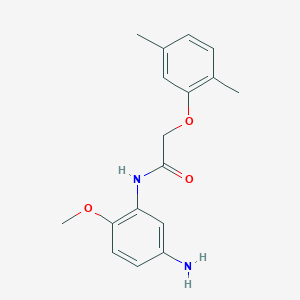

N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as chloroamphenicol, is a synthetic antibiotic belonging to the aminophenol class of compounds. It is a broad-spectrum antibiotic that is used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. It is also used as an antifungal agent for the treatment of systemic fungal infections. Chloroamphenicol has been used in the laboratory for many years, and is still a preferred choice for many research applications.

Scientific Research Applications

Conformational Analysis The molecular structure and conformational attributes of N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide and related compounds have been analyzed through crystallographic studies. For instance, the conformation of the N-H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, signifying a specific molecular orientation. This orientation and the geometric parameters of such compounds are consistent with those observed in other acetanilides, suggesting a pattern in the structural behavior of these molecules. Dual intermolecular N—H⋯O hydrogen bonds are a characteristic feature, contributing to the molecular arrangement in the crystal structure (Gowda et al., 2007).

Hydrogen Bonding Patterns Hydrogen bond studies in molecules structurally similar to N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, such as N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, reveal complex intra- and intermolecular hydrogen-bonding patterns. These patterns influence the molecular stability and interactions of these compounds, which is crucial for understanding their behavior in different environments (Romero & Angela Margarita, 2008).

Reactivity and Synthesis Pathways The reactivity of related compounds, such as N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leads to various products including angular heterocyclic compounds. Understanding the reaction pathways and the products formed is crucial for harnessing these compounds in synthetic chemistry applications (Agarwal & Mital, 1976).

Herbicide Synthesis and Metabolism The compound and its related chloroacetanilide structures are significant in the synthesis and metabolic studies of herbicides. For instance, studies on the radiosynthesis of chloroacetanilide herbicides shed light on their metabolic pathways and mode of action, crucial for agricultural applications and environmental impact assessments (Latli & Casida, 1995).

Toxicology and Safety Assessment While not directly related to N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, studies on structurally similar compounds, like 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, focus on toxicological evaluation to assess their safety for use in food, beverages, and pharmaceutical applications. These studies include evaluations of mutagenicity, genotoxicity, and oral toxicity, contributing to a comprehensive understanding of the safety profile of these chemical compounds (Karanewsky et al., 2015).

properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-8-12(6-7-13(10)17)21-9-16(20)19-15-5-3-4-14(18)11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNYYLODJVJDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

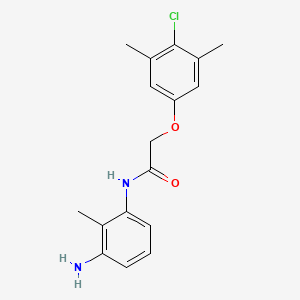

![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)